

## Pharmacokinetics of Depulfavirine Nanosphere: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**Depulfavirine**, delivered as a long-acting injectable (LAI) nanosphere formulation of its active moiety VM-1500A, represents a promising advancement in antiretroviral therapy. As a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), its extended-release profile offers the potential for infrequent dosing, thereby improving patient adherence and long-term treatment outcomes. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for the **Depulfavirine** nanosphere, detailing preclinical and clinical findings, experimental methodologies, and the underlying metabolic pathways. The information is intended to support further research and development in the field of long-acting antiretroviral therapeutics.

#### Introduction

**Depulfavirine** is the prodrug of VM-1500A, a highly selective NNRTI. The active compound, VM-1500A, is formulated as an aqueous nanosuspension for intramuscular or subcutaneous administration, allowing for a slow release and sustained therapeutic concentrations in the body. This long-acting injectable formulation is under development to provide a once-monthly or even less frequent dosing regimen for the treatment and prevention of HIV-1 infection. This document synthesizes the key pharmacokinetic studies that form the basis of our current understanding of this novel drug delivery system.



# Preclinical Pharmacokinetics Animal Model: Beagle Dogs

Preclinical evaluation of the long-acting injectable formulation of VM-1500A was conducted in beagle dogs to establish proof-of-concept for its sustained-release characteristics.

- Study Design: A single-dose pharmacokinetic study.
- Subjects: Beagle dogs.
- Test Articles: Aqueous nanosuspensions of Elsulfavirine (prodrug) or VM-1500A (active moiety).
- Dose and Administration: A single 10 mg/kg dose administered via intramuscular (IM) or subcutaneous (SC) injection.
- Sample Collection: Blood samples were collected at frequent intervals up to 72 hours postadministration and then weekly for up to 3 months.
- Analytical Method: Plasma concentrations of Elsulfavirine and VM-1500A were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

The study demonstrated that a single 10 mg/kg injectable dose of the VM-1500A nanoformulation in beagle dogs resulted in sustained plasma concentrations of VM-1500A above the therapeutic target of 50 ng/mL for at least four weeks.[1] This finding provided strong evidence for the feasibility of a long-acting formulation.

# Clinical Pharmacokinetics Phase 1 Clinical Trial in Healthy Volunteers

A Phase 1, first-in-human, open-label, single-center study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending intramuscular doses of the VM-1500A-LAI nano-formulation in healthy, HIV-uninfected volunteers.

Study Design: An open-label, single-center, single and multiple ascending dose study.



- Subjects: Healthy, HIV-uninfected adult volunteers.
- Test Article: Long-acting injectable (LAI) nano-formulation of VM-1500A.
- Dosing Regimens:
  - Single Ascending Doses: 150 mg, 300 mg, 600 mg, and 1200 mg administered as a single intramuscular (IM) injection.
  - Multiple Doses: Two consecutive monthly IM injections of 600 mg (administered as two 300 mg injections).
- Sample Collection: Plasma samples were collected at various time points to determine the pharmacokinetic profile.
- Analytical Method: Plasma concentrations of VM-1500A were measured using a validated LC-MS/MS method.

The study demonstrated a dose-proportional pharmacokinetic profile for the VM-1500A-LAI formulation. Sustained plasma concentrations were observed, supporting the potential for monthly or less frequent dosing. The median plasma concentrations of VM-1500A at 28 days post-injection are summarized in the table below.

| Dose Level (Single IM Injection) | Median Plasma Concentration of VM1500A at Day 28 (ng/mL) |
|----------------------------------|----------------------------------------------------------|
| 150 mg                           | 25 (Range: 14-25)                                        |
| 300 mg                           | 22 (Range: 17-28)                                        |
| 600 mg                           | 49 (Range: 34-64)                                        |
| 1200 mg                          | 74 (Range: 55-87)                                        |

Data from CROI 2020, Abstract 473.[2]

For the multiple-dosing cohort, two consecutive monthly injections of 600 mg resulted in median plasma concentrations of VM1500A of 62 ng/mL (range: 35-92) 28 days after the first



injection and 69 ng/mL (range: 51-106) 28 days after the second injection, indicating some drug accumulation.[2]

#### **Metabolism and Excretion**

**Depulfavirine** (Elsulfavirine) is a prodrug that is rapidly metabolized in the liver to its active form, VM-1500A. While specific studies detailing the full metabolic pathways and excretion routes of VM-1500A from the nanosphere formulation are not yet publicly available, the primary metabolic conversion is understood to be a key step in its mechanism of action. The long half-life of the oral formulation of VM-1500A (approximately 7-9 days) is attributed to its uptake into red blood cells, which act as a natural depot, followed by a slow release back into the plasma.

[3] This inherent long-acting property is further extended by the nanosphere formulation.

## Visualizations Experimental Workflow and Metabolic Pathway







Click to download full resolution via product page

Figure 1: Experimental workflows for preclinical and clinical pharmacokinetic studies of VM-1500A-LAI.





Click to download full resolution via product page

Figure 2: Conceptual metabolic conversion of **Depulfavirine** and the principle of the nanosphere formulation.

### Conclusion



The pharmacokinetic profile of the **Depulfavirine** nanosphere (long-acting injectable VM-1500A) demonstrates the potential for a paradigm shift in HIV therapy, moving from daily oral regimens to infrequent injections. Preclinical and Phase 1 clinical data confirm its sustained-release characteristics, maintaining therapeutic drug concentrations over extended periods. Further clinical studies will be crucial to fully elucidate the complete pharmacokinetic and pharmacodynamic profile, including Cmax, Tmax, and elimination half-life, and to establish its long-term efficacy and safety in diverse patient populations. The information presented in this guide provides a solid foundation for researchers and drug development professionals working towards this goal.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Elsulfavirine? [synapse.patsnap.com]
- 2. Viriom Initiates Phase 1 Clinical Trial of Once Monthly Injectable HIV Treatment [prnewswire.com]
- 3. Viriom Presented the Results of VM-1500A-LAI Studies on International HIV Conference in Hong Kong HTC "Chemrar" [en.chemrar.ru]
- To cite this document: BenchChem. [Pharmacokinetics of Depulfavirine Nanosphere: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1684576#pharmacokinetics-of-depulfavirine-nanosphere]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com